5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Description
5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Properties
CAS No. |
1708080-85-6 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl this reaction is applicable only to pyrimidines containing electron-donating substituents at position 4 (NR2, OMe, OH), which limits the range of possible products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the Gould–Jacobs reaction or similar cyclization methods under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been described to target dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . By inhibiting DHFR, the compound can interfere with DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidine: A related compound with different substitution patterns and biological properties.
Pyrido[4,3-d]pyrimidine: Another variant with unique structural features and applications.
Uniqueness
5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a methyl group at position 5. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
